2-Chlorobenzo[d]oxazole-4-carboxamide
Description
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-4-carboxamide |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-11-6-4(7(10)12)2-1-3-5(6)13-8/h1-3H,(H2,10,12) |
InChI Key |
JWRDOONLKVZPRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reduction, Cyclization, Chlorination, and Oxidation (Patent CN107400098A and CN104292179A)
A multi-step synthetic route starting from 2-nitro-4-methylphenol is described, which can be adapted for preparing chlorinated benzoxazole carboxamide derivatives:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reduction of 2-nitro-4-methylphenol to 2-amino-4-methylphenol | Hydrogenation with 10% Pd/C in methanol, room temperature, 8 h | 2-amino-4-methylphenol |
| 2 | Cyclization to 5-methylbenzo[d]oxazole-2-(3H)-thione | Reaction with potassium ethyl xanthate in pyridine, reflux 3 h | 5-methylbenzo[d]oxazole-2-(3H)-thione |
| 3 | Chlorination | Treatment with thionyl chloride (SOCl2), reflux 22 h | 2-chloro-5-methylbenzo[d]oxazole |
| 4 | Oxidation and further functionalization | Oxidation to introduce carboxylic acid or carboxamide groups | Target chlorinated benzoxazole carboxamide |
This method emphasizes the use of readily available starting materials and classical organic transformations to achieve the chlorinated benzoxazole scaffold with functional groups suitable for further modification to carboxamide.
Electrophilic Activation Using Triflic Anhydride (Tf2O) (PMC Article)
An advanced method involves the Tf2O-promoted electrophilic activation of tertiary amides and 2-aminophenols to synthesize 2-substituted benzoxazoles, which can be adapted for 2-chlorobenzo[d]oxazole-4-carboxamide:
- The amide reacts with Tf2O and 2-fluoropyridine to form a reactive amidinium intermediate.
- The amino group of 2-aminophenol attacks this intermediate, leading to cyclization and formation of the benzoxazole ring.
- This method offers high selectivity and efficiency, with mild conditions and good yields.
Smiles Rearrangement Approach (ACS Omega, 2019)
This approach uses benzoxazole-2-thiol activation with chloroacetyl chloride followed by nucleophilic substitution with amines:
- Benzoxazole-2-thiol is activated by chloroacetyl chloride in the presence of a base (e.g., Cs2CO3).
- The intermediate undergoes Smiles rearrangement with amines to yield 2-aminobenzoxazoles.
- This method is versatile and can be adapted to introduce carboxamide groups by using appropriate amine nucleophiles.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reduction-Cyclization-Chlorination-Oxidation | 2-nitro-4-methylphenol | Pd/C, H2; potassium ethyl xanthate; SOCl2 | Room temp to reflux, 3-22 h | Uses inexpensive materials; scalable | Multi-step; longer reaction times |
| Tf2O-Promoted Electrophilic Activation | Tertiary amides, 2-aminophenols | Tf2O, 2-fluoropyridine | Mild, selective, efficient | High selectivity; good yields | Requires Tf2O, a moisture-sensitive reagent |
| Smiles Rearrangement | Benzoxazole-2-thiol, amines | Chloroacetyl chloride, base (Cs2CO3) | Reflux, 4-7 h | Versatile; good yields | Requires thiol intermediate; sensitive to moisture |
Research Findings and Notes
- The reduction of nitro to amino groups using Pd/C hydrogenation is a reliable and high-yielding step, critical for preparing the amino precursor for cyclization.
- The cyclization with potassium ethyl xanthate in pyridine efficiently forms the benzoxazole ring system with a thione intermediate, which can be further chlorinated.
- Chlorination with thionyl chloride introduces the chlorine atom at the 2-position, a key step for the target compound's halogenation.
- The Tf2O method offers a modern alternative, activating amides electrophilically to facilitate cyclization with 2-aminophenols, potentially streamlining the synthesis of 2-chlorobenzo[d]oxazole-4-carboxamide derivatives.
- The Smiles rearrangement provides a flexible route to 2-aminobenzoxazoles and their derivatives, which can be adapted for carboxamide introduction by selecting appropriate amines.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]oxazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Amidation: The carboxamide group can participate in amidation reactions with various amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.
Amidation: Reagents include amines and coupling agents like EDCI or DCC under mild conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzoxazole derivatives.
Oxidation and Reduction: Formation of oxidized or reduced benzoxazole derivatives.
Amidation: Formation of various amide derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that 2-Chlorobenzo[d]oxazole-4-carboxamide exhibits significant biological activity, making it a candidate for drug development. Its structure allows for interactions with specific molecular targets, leading to enzyme inhibition and receptor modulation. Studies have shown that it can inhibit microbial growth and has potential anticancer effects, particularly through mechanisms involving apoptosis and cell cycle arrest in cancer cells .
Inflammation Modulation
Recent studies have explored the anti-inflammatory properties of compounds related to 2-Chlorobenzo[d]oxazole-4-carboxamide. For instance, derivatives have been synthesized that effectively suppress inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo. These findings suggest its potential utility in treating inflammatory diseases .
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects, particularly against neurotoxicity induced by β-amyloid peptides, which are implicated in Alzheimer's disease. In vitro studies show that certain derivatives not only protect neuronal cells but also modulate critical signaling pathways involved in neurodegeneration .
Materials Science
Synthesis of Functional Materials
In materials science, 2-Chlorobenzo[d]oxazole-4-carboxamide serves as a building block for synthesizing novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals has been utilized in creating catalysts for organic reactions . The compound's unique structural features allow it to be incorporated into polymers and nanomaterials, enhancing their functional properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The benzoxazole ring and the carboxamide group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structure–activity relationship (SAR) of C6 has been explored through systematic modifications to its heterocyclic core and substituents. Below is a detailed comparison with key analogs:
Heterocycle Core Modifications
JSF-4298 (2-Chlorobenzo[d]thiazole-4-carboxamide)
- Structural Difference : Replacement of the oxazole ring in C6 with a thiazole (sulfur instead of oxygen).
- The oxazole’s oxygen atom likely enhances hydrogen bonding with biological targets, which is compromised in thiazole derivatives .
Aldehyde Substituent Variations
Modifications to the aldehyde component in the reductive amination step yield analogs with distinct activities:
Key Findings:
Research Findings and Implications
SAR Analysis
- Chloride Substituent : The 2-chloro group in C6 is essential for maintaining the benzo[d]oxazole ring’s electron-deficient character, facilitating interactions with nucleophilic residues in Mtb enzymes .
- Heterocycle Core : Oxazole derivatives consistently outperform thiazole analogs, underscoring the importance of oxygen’s electronegativity in target engagement.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chlorobenzo[d]oxazole-4-carboxamide, and what intermediates are critical for scalability?
- Methodological Answer : The compound is synthesized in three steps starting from 2-chlorobenzo[d]oxazole. Key steps include:
Displacement with piperazine to introduce the amine moiety.
Reductive amination with aldehydes (e.g., 2-(ethylthio)pyrimidine-5-carbaldehyde) to form the carboxamide group.
This route achieves an overall yield of 60.3% and allows scalable synthesis of analogs by substituting aldehydes (e.g., pyrimidine-5-carbaldehyde) . Critical intermediates include the piperazine-displaced oxazole and the aldehyde-aminated product.
Q. Which analytical techniques are essential for characterizing 2-Chlorobenzo[d]oxazole-4-carboxamide derivatives?
- Methodological Answer :
- Chromatography : Flash column chromatography (e.g., DCM/MeOH 95:5) is used for purification .
- Spectroscopy : NMR and LC-MS confirm structural integrity and purity.
- Biological Assays : High-content imaging quantifies phosphorylated Tau (pTau) suppression in neurons, while luciferase reporter assays measure Wnt/β-catenin pathway activation .
Q. What in vitro models are used to assess the neuroprotective potential of this compound?
- Methodological Answer : Human cortical-like glutamatergic neurons derived from induced pluripotent stem cells (iPSCs) are treated with the compound. Dose-dependent reductions in pTau and phosphorylated CRMP2 (pCRMP2T514) are quantified via immunofluorescence, with EC50 values calculated for potency comparisons .
Advanced Research Questions
Q. How do structural modifications to the oxazole ring influence selectivity between GSK-3β and tubulin inhibition?
- Methodological Answer :
- Oxazole-to-Triazole Replacement : Replacing the oxazole with a triazole moiety enhances tubulin polymerization inhibition (e.g., IC50 = 0.56 μM in MCF-7 cells) but reduces GSK-3β selectivity .
- Chloro-Substitution : The 2-chloro group on the benzo[d]oxazole core improves GSK-3β binding affinity, as shown by biochemical IC50 values (e.g., 4.1 μM for inactive analogs vs. <100 nM for active derivatives) . SAR studies should prioritize substituents balancing steric effects and hydrogen-bonding interactions.
Q. How can contradictions between cellular potency and biochemical efficacy be resolved for this compound?
- Methodological Answer : Discrepancies arise when higher concentrations are required for Wnt/β-catenin activation (EC50 > 1 μM) compared to pTau suppression (EC50 ~100 nM). Strategies include:
- Target Engagement Studies : Cellular thermal shift assays (CETSA) confirm direct GSK-3β binding.
- Pathway-Specific Reporters : Dual luciferase assays (e.g., TOPFlash for Wnt signaling) differentiate on-target effects from off-pathway modulation .
Q. What strategies optimize blood-brain barrier (BBB) penetration for neurotherapeutic applications?
- Methodological Answer :
- Bioisosteric Replacement : Substituting the carboxamide with a trifluoromethoxy group improves logP values, enhancing BBB permeability.
- Hybrid Derivatives : Combining the oxazole-4-carboxamide scaffold with butylated hydroxytoluene (BHT) increases metabolic stability, as validated in murine pharmacokinetic studies .
Contradictions and Resolutions
- Contradiction : Oxazole-4-carboxamide derivatives show weaker Wnt pathway activation compared to pTau suppression.
Resolution : Pathway-specific inhibitors (e.g., CHIR99021) are used as positive controls to isolate GSK-3β-dependent effects . - Contradiction : Analogs with similar biochemical potency exhibit variable cellular efficacy.
Resolution : Metabolite profiling identifies oxidative degradation products, guiding prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
